N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
MCC950 is a potent, selective NLRP3 inhibitor with IC50 of 7.5 nM and 8.1 nM in BMDMs and HMDMs, respectively.
Brand Name:
Vulcanchem
CAS No.:
210826-40-7
VCID:
VC0007480
InChI:
InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23)
SMILES:
CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O
Molecular Formula:
C₂₀H₂₄N₂O₅S
Molecular Weight:
404.5 g/mol
N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
CAS No.: 210826-40-7
Inhibitors
VCID: VC0007480
Molecular Formula: C₂₀H₂₄N₂O₅S
Molecular Weight: 404.5 g/mol
CAS No. | 210826-40-7 |
---|---|
Product Name | N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
Molecular Formula | C₂₀H₂₄N₂O₅S |
Molecular Weight | 404.5 g/mol |
IUPAC Name | 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea |
Standard InChI | InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) |
Standard InChIKey | HUUSXLKCTQDPGL-UHFFFAOYSA-N |
SMILES | CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O |
Canonical SMILES | CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O |
Description | MCC950 is a potent, selective NLRP3 inhibitor with IC50 of 7.5 nM and 8.1 nM in BMDMs and HMDMs, respectively. |
Synonyms | 2-Furansulfonamide, N-(((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino)carbonyl)-4-(1-hydroxy-1-methylethyl)- MCC-950 MCC950 N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-ylcarbamoyl)-4-(2-hydroxy-2-propanyl)-2-furansulfonamide |
Reference | [1]. Coll RC, et al. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015 Mar;21(3):248-55.[2]. Gan W, et al. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation. Biochim Biophys Acta. 2017 Oct 3;1864(1):1-10.[3]. Zhang XY, et al. Propofol Does Not Reduce Pyroptosis of Enterocytes and Intestinal Epithelial Injury After Lipopolysaccharide Challenge. Dig Dis Sci. 2018 Jan;63(1):81-91.[4]. Qi Y, et al. NLRP3-dependent synaptic plasticity deficit in an Alzheimer//'s disease amyloidosis model in vivo. Neurobiol Dis. 2018 Feb 23;114:24-30. |
PubChem Compound | 9910393 |
Last Modified | Nov 11 2021 |
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